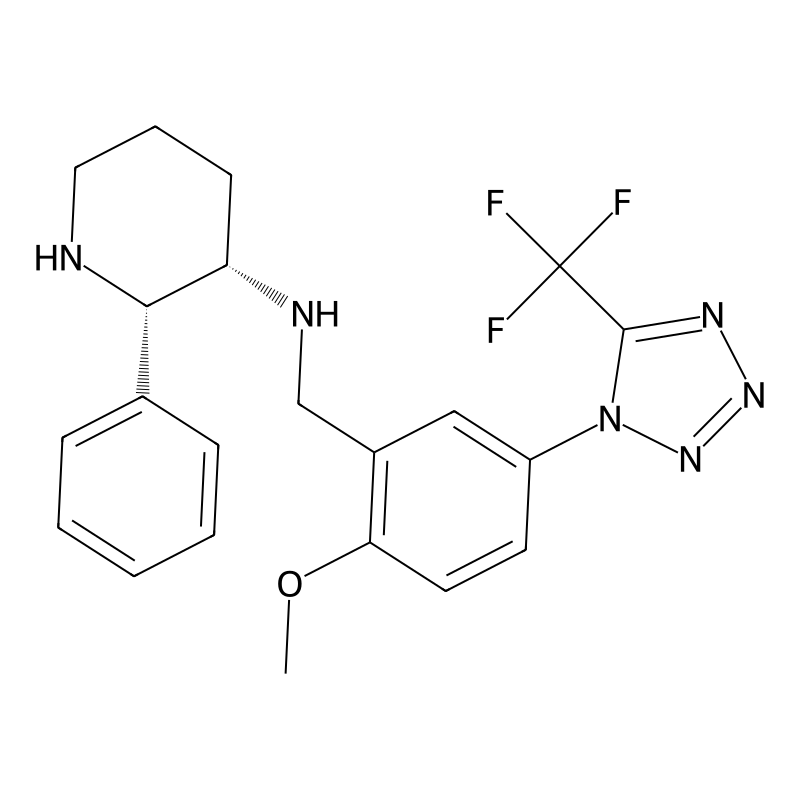Vofopitant

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Anti-emetic Effects (Nausea and Vomiting Prevention)
One of the primary areas of research for Vofopitant is its potential to prevent nausea and vomiting (CINV) (). It works by blocking a specific receptor in the body called the neurokinin-1 (NK-1) receptor. This receptor plays a role in the signaling pathways that trigger nausea and vomiting. Studies have shown that Vofopitant, when used alone or in combination with other antiemetics, can be effective in preventing CINV in patients undergoing chemotherapy or surgery ().
Pain Management
Vofopitant's ability to block the NK-1 receptor is also being explored for its potential role in pain management. Substance P, a neuropeptide that binds to the NK-1 receptor, is involved in pain signaling. Therefore, Vofopitant may help to reduce pain by blocking this pathway. While research is ongoing, some studies suggest Vofopitant might be beneficial in managing chronic pain conditions ().
Vofopitant, also known as GR205171, is a small molecule drug classified as a neurokinin 1 receptor antagonist. It is primarily designed to mitigate the effects of substance P, a neuropeptide involved in pain perception and emotional responses. Vofopitant has been explored for various therapeutic applications, including the treatment of post-traumatic stress disorder, primary insomnia, and sleep initiation and maintenance disorders. Although it exhibits antiemetic properties similar to other neurokinin 1 antagonists, its development has not progressed to market approval due to insufficient efficacy in clinical trials .
Chemical Properties- Chemical Formula: C21H23F3N6O
- Molar Mass: 432.451 g/mol
- CAS Number: 168266-90-8
- IUPAC Name: (2S,3S)-N-({2-methoxy-5-[5-(trifluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]phenyl}methyl)-2-phenylpiperidin-3-amine
- Structural Features: Vofopitant contains a piperidine ring and a tetrazole moiety, contributing to its unique pharmacological profile .
Vofopitant works by blocking the neurokinin-1 receptor (NK1R) []. NK1R is a G protein-coupled receptor involved in various physiological processes, including pain perception, nausea, and anxiety. By binding to NK1R, Vofopitant prevents the binding of its natural ligand, substance P, thereby modulating these processes [].
In animal studies, Vofopitant demonstrated anxiolytic effects, possibly due to its interaction with NK1R in brain regions associated with anxiety [].
- Potential for nausea and vomiting due to their antiemetic effects.
- Potential for central nervous system side effects like dizziness and drowsiness.
- Reduction Reactions: Involving the addition of hydrogen or removal of oxygen, often facilitated by reducing agents like lithium aluminum hydride.
- Substitution Reactions: The presence of functional groups allows for nucleophilic substitutions that can modify the compound's activity or solubility.
- Hydrolysis: The compound may react with water under certain conditions, leading to the breakdown of specific functional groups.
Vofopitant acts primarily as an antagonist at the neurokinin 1 receptor. This action results in several biological effects:
- Antiemetic Effects: It helps reduce nausea and vomiting by blocking the action of substance P.
- Anxiolytic Properties: Preclinical studies suggest that Vofopitant may exhibit anxiety-reducing effects, making it a candidate for treating anxiety disorders .
- Impact on Sleep Disorders: Its potential in managing sleep initiation and maintenance disorders has been explored, although clinical efficacy remains unproven .
The synthesis of Vofopitant involves multiple steps typical of complex organic compounds:
- Formation of the Piperidine Ring: This is often achieved through cyclization reactions involving appropriate precursors.
- Tetrazole Synthesis: The tetrazole moiety can be synthesized using hydrazine derivatives and carbonyl compounds.
- Final Coupling Reaction: The final product is obtained through coupling reactions that link the piperidine and tetrazole components with aromatic groups.
Each step requires careful control of reaction conditions to ensure high yield and purity of the final compound .
Vofopitant has been investigated for various therapeutic applications:
- Post-Traumatic Stress Disorder: Explored as a treatment option due to its anxiolytic effects.
- Sleep Disorders: Studied for its potential benefits in managing insomnia and related conditions.
- Nausea and Vomiting: Its antiemetic properties make it a candidate for treating chemotherapy-induced nausea .
Despite these applications, its development has faced challenges leading to discontinuation in clinical trials.
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
UNII
GHS Hazard Statements
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]
MeSH Pharmacological Classification
Pictograms


Corrosive;Health Hazard
Other CAS
Wikipedia
Dates
1:Renoldi G, Invernizzi RW. Blockade of tachykinin NK1 receptors attenuates stress-induced rise of extracellular noradrenaline and dopamine in the rat and gerbil medial prefrontal cortex. J Neurosci Res. 2006 Oct;84(5):961-8. PubMed PMID: 16862563.
2:Gannon RL, Millan MJ. The selective tachykinin neurokinin 1 (NK1) receptor antagonist, GR 205,171, stereospecifically inhibits light-induced phase advances of hamster circadian activity rhythms. Eur J Pharmacol. 2005 Dec 19;527(1-3):86-93. Epub 2005 Nov 22. PubMed PMID: 16307740.
3:Serres F, Sartori SB, Halton A, Pei Q, Rochat C, Singewald N, Sharp T, Millan MJ. Stereoselective and region-specific induction of immediate early gene expression in rat parietal cortex by blockade of neurokinin 1 receptors. J Psychopharmacol. 2006 Jul;20(4):570-6. Epub 2005 Oct 4. Erratum in: J Psychopharmacol. 2011 Jun;25(6):853. Millan, Mark [corrected to Millan, Mark J]. PubMed PMID: 16204322.








